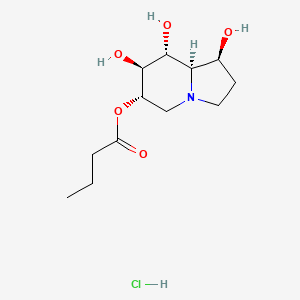

Celgosivir Hydrochloride

Description

Properties

IUPAC Name |

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNZMBFOWDNCRU-QVMZSJACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161574 | |

| Record name | Celgosivir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141117-12-6 | |

| Record name | Celgosivir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celgosivir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CELGOSIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Celgosivir Hydrochloride: A Deep Dive into its Mechanism of Action on Viral Glycoproteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celgosivir hydrochloride, a prodrug of the natural iminosugar castanospermine, presents a compelling host-targeted antiviral strategy by inhibiting the host's own endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition critically disrupts the normal folding process of viral envelope glycoproteins, which are essential for the assembly and infectivity of a wide range of enveloped viruses. By preventing the trimming of glucose residues from N-linked glycans on these viral proteins, celgosivir induces misfolding, leading to their retention in the ER and subsequent degradation through the ER-associated degradation (ERAD) pathway. This mechanism ultimately results in a significant reduction of infectious viral particle production, offering a broad-spectrum antiviral approach with a high barrier to the development of viral resistance. This guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and relevant experimental methodologies to assess the action of celgosivir on viral glycoproteins.

Core Mechanism of Action: Disruption of the Calnexin/Calreticulin Cycle

Celgosivir's primary mode of action is the inhibition of ER α-glucosidase I, a key host enzyme in the glycoprotein folding pathway.[1][2][3] In normal viral replication, newly synthesized viral envelope glycoproteins enter the ER, where they undergo N-linked glycosylation. The proper folding of these glycoproteins is a highly regulated process facilitated by ER chaperones, most notably calnexin (CNX) and calreticulin (CRT), in what is known as the CNX/CRT cycle.

This cycle begins with the trimming of two of the three terminal glucose residues on the N-linked glycan by α-glucosidase I and II. The remaining monoglucosylated glycoprotein is then recognized and bound by the lectin-like chaperones CNX and CRT, which assist in its correct folding.[4][5] Once properly folded, the final glucose residue is removed by α-glucosidase II, releasing the glycoprotein from the cycle to be trafficked to the Golgi apparatus for further processing and eventual incorporation into new virions.

Celgosivir, as an α-glucosidase I inhibitor, blocks the initial trimming of the terminal glucose residues.[1] This results in the accumulation of glycoproteins with persistent triglucosyl glycans.[1] These improperly processed glycoproteins cannot be recognized by CNX and CRT, leading to their misfolding.[6] The misfolded proteins are then targeted by the cell's quality control machinery for degradation via the ER-associated degradation (ERAD) pathway, preventing their incorporation into new viral particles and thus inhibiting viral propagation.[7]

Quantitative Data on Antiviral Activity

The efficacy of celgosivir has been quantified against a range of viruses in vitro and in vivo. The following tables summarize key inhibitory concentrations (IC50 and EC50) and other relevant quantitative data from published studies.

| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |

| HIV-1 | Antiviral Activity | H9 T cells | 2.0 ± 2.3 | [8] |

| Glycoprotein Processing Inhibition | HIV-infected cells | 20 | [1] | |

| Bovine Viral Diarrhoea Virus (BVDV) | In vitro assay | - | 1.27 | [8] |

| Plaque Assay | - | 16 | [8] | |

| Cytopathic Effect Assay | - | 47 | [8] | |

| Dengue Virus (DENV-1, 3, 4) | Antiviral Activity | - | < 0.7 | [8] |

| Dengue Virus (DENV-2) | Antiviral Activity | - | 0.2 | [8][9] |

Experimental Protocols

Alpha-Glucosidase Inhibition Assay

This assay is fundamental to confirming the direct inhibitory effect of celgosivir on its target enzyme.

Objective: To determine the concentration of celgosivir required to inhibit 50% of α-glucosidase activity (IC50).

Methodology:

-

Enzyme and Substrate Preparation:

-

Assay Procedure:

-

Varying concentrations of celgosivir are pre-incubated with the α-glucosidase solution for a defined period (e.g., 5-15 minutes) at 37°C.[12]

-

The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.[12]

-

The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[12]

-

The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).[12]

-

-

Data Acquisition and Analysis:

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405-410 nm using a microplate reader.[10][11]

-

The percentage of inhibition is calculated for each celgosivir concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the celgosivir concentration and fitting the data to a dose-response curve.

-

Analysis of Viral Glycoprotein Folding and Processing

This set of experiments aims to visualize and quantify the effect of celgosivir on the folding and processing of viral glycoproteins within the host cell.

Objective: To assess the impact of celgosivir on the glycosylation state and subcellular localization of a specific viral glycoprotein.

Methodology:

-

Cell Culture and Treatment:

-

A suitable cell line susceptible to infection by the virus of interest is cultured.

-

Cells are infected with the virus and subsequently treated with varying concentrations of celgosivir or a vehicle control.

-

-

Metabolic Labeling and Immunoprecipitation:

-

Cells are metabolically labeled with radioactive amino acids (e.g., ³⁵S-methionine/cysteine) to label newly synthesized proteins.

-

Cell lysates are prepared, and the target viral glycoprotein is immunoprecipitated using a specific antibody.

-

-

Glycosidase Digestion and Electrophoretic Analysis:

-

The immunoprecipitated glycoprotein is subjected to digestion with specific endoglycosidases, such as Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F), to analyze its glycan structure.

-

The digested and undigested samples are resolved by SDS-PAGE and visualized by autoradiography. An accumulation of Endo H-sensitive, higher molecular weight forms of the glycoprotein in celgosivir-treated cells indicates retention in the ER and inhibition of proper processing.

-

-

Immunofluorescence Microscopy:

-

Infected and treated cells are fixed, permeabilized, and stained with an antibody against the viral glycoprotein and a marker for the ER (e.g., anti-PDI or anti-calreticulin).

-

Confocal microscopy is used to visualize the subcellular localization of the glycoprotein. Co-localization of the viral glycoprotein with the ER marker in celgosivir-treated cells provides visual evidence of its retention in this organelle.[6]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiviral efficacy and mechanism of action of celgosivir.

Conclusion

This compound represents a significant advancement in the field of host-targeted antiviral therapy. Its well-defined mechanism of action, centered on the inhibition of host α-glucosidases and the subsequent disruption of viral glycoprotein folding, provides a broad-spectrum antiviral effect with a high genetic barrier to resistance. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of celgosivir and other compounds in this class against a wide array of existing and emerging viral threats.

References

- 1. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Folding of Viral Envelope Glycoproteins in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Roadmap for the Molecular Farming of Viral Glycoprotein Vaccines: Engineering Glycosylation and Glycosylation-Directed Folding [frontiersin.org]

- 6. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endoplasmic Reticulum-Associated Degradation Controls Virus Protein Homeostasis, Which Is Required for Flavivirus Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

Celgosivir as a Prodrug of Castanospermine: A Technical Guide to its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a butanoyl ester prodrug of the natural iminosugar castanospermine, represents a compelling host-targeting antiviral strategy. By inhibiting a key host enzyme involved in glycoprotein processing, celgosivir offers the potential for broad-spectrum antiviral activity. This technical guide provides an in-depth overview of the mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to evaluate celgosivir and its active metabolite, castanospermine.

Core Concept: Host-Targeting Antiviral Therapy

Celgosivir is an oral prodrug of castanospermine, an alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[1][2] Its antiviral activity stems from the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[3][4] These enzymes are critical for the proper folding of viral envelope glycoproteins, which are essential for the assembly and infectivity of many enveloped viruses.[3][4] As a host-directed therapy, celgosivir presents a high barrier to the development of viral resistance.

Mechanism of Action

Following oral administration, celgosivir is rapidly absorbed and converted to its active form, castanospermine, by endogenous esterases.[1][5] Castanospermine then acts as a competitive inhibitor of α-glucosidase I in the host cell's endoplasmic reticulum.[4][6] This inhibition disrupts the normal processing of N-linked glycans on newly synthesized viral glycoproteins.[3] The resulting misfolded glycoproteins are unable to be properly trafficked and incorporated into new virions, leading to a reduction in the production of infectious viral particles.[7][8] One of the specific consequences of this mechanism is the misfolding and accumulation of viral proteins, such as the Dengue virus non-structural protein 1 (NS1), in the endoplasmic reticulum.[7] This disruption of protein folding can also modulate the host's unfolded protein response (UPR).[7]

Quantitative Data on Antiviral Activity

The antiviral activity of celgosivir and castanospermine has been quantified against a range of viruses. The following tables summarize the reported 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and 50% cytotoxic concentrations (CC50).

Table 1: In Vitro Antiviral Activity of Celgosivir

| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference(s) |

| Dengue Virus (DENV-2) | - | - | 0.2 | [1] |

| Dengue Virus (DENV-1, 3, 4) | - | - | < 0.7 | [1] |

| Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | - | 16 | [1] |

| Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | - | 47 | [1] |

| Human Immunodeficiency Virus (HIV-1) | - | - | 2.0 ± 2.3 | [1] |

| SARS-CoV-2 | - | Vero E6 | 1 ± 0.2 | [9] |

Table 2: In Vitro Antiviral and Enzyme Inhibitory Activity of Castanospermine

| Target | Assay Type | IC50 / Ki | Reference(s) |

| α-Glucosidase I | Cell-free | 0.12 µM (IC50) | [10] |

| Sucrase | - | 2.6 nM (Ki) |

Table 3: In Vivo Pharmacokinetics of Celgosivir in a Dengue Fever Clinical Trial (CELADEN) [11][12]

| Parameter | Value |

| Active Metabolite | Castanospermine |

| Mean Peak Concentration (Cmax) | 5727 ng/mL (30.2 µM) |

| Mean Trough Concentration (Cmin) | 430 ng/mL (2.3 µM) |

| Half-life (t1/2) | 2.5 ± 0.6 hr |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the antiviral activity of celgosivir.

In Vitro Antiviral Assays

1. Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for quantifying neutralizing antibodies but is also adapted to measure the inhibitory effect of antiviral compounds.

-

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).

-

Methodology:

-

A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

-

The virus is pre-incubated with serial dilutions of the antiviral compound.

-

The virus-compound mixture is then added to the cell monolayers.

-

After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread to adjacent cells.

-

Following a further incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet or neutral red).

-

Plaques are counted, and the percentage of plaque reduction compared to untreated controls is calculated to determine the IC50.[13][14]

-

2. Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

-

Objective: To determine the concentration of an antiviral compound that inhibits the virus-induced cytopathic effect by 50%.

-

Methodology:

-

Host cells are seeded in microtiter plates.

-

Serial dilutions of the test compound are added to the cells.

-

A standardized amount of virus is then added to the wells.

-

The plates are incubated until CPE is observed in the virus control wells.

-

Cell viability is assessed using a quantitative method, such as the addition of a dye that is metabolized by viable cells (e.g., neutral red) or by measuring ATP levels.[15][16][17] The reduction in CPE is then correlated with the compound concentration.

-

In Vivo Antiviral Assays

Dengue Virus Infection Mouse Model

The AG129 mouse model, which is deficient in interferon-α/β and -γ receptors, is commonly used for studying dengue virus infection.[11]

-

Objective: To evaluate the in vivo efficacy of celgosivir in reducing viremia and improving survival in a lethal dengue virus challenge model.

-

Methodology:

-

AG129 mice are infected with a mouse-adapted strain of the dengue virus.

-

Treatment with celgosivir (e.g., 50 mg/kg administered intraperitoneally twice daily) is initiated at various time points, including pre- and post-infection.[1][18]

-

Blood samples are collected at specified intervals to monitor viremia via quantitative reverse transcription PCR (qRT-PCR) or plaque assay.[5][19]

-

Survival rates are monitored daily.

-

In some studies, antibody-dependent enhancement (ADE) of infection is modeled by administering a sub-neutralizing concentration of a DENV E protein-specific monoclonal antibody prior to viral challenge.[1]

-

Conclusion

Celgosivir, as a prodrug of the α-glucosidase inhibitor castanospermine, demonstrates significant antiviral activity against a range of enveloped viruses in both in vitro and in vivo models. Its host-targeting mechanism of action makes it a promising candidate for further development, particularly in the context of emerging viral threats and the need for therapies with a high barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of celgosivir and other compounds in this class.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity and metabolism of the castanospermine derivative MDL 28,574, in cells infected with herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.googleapis.com [storage.googleapis.com]

- 10. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]

From Nature's Bounty to Antiviral Candidate: A Technical Guide to the Discovery and Synthesis of Celgosivir

An in-depth exploration of the journey from the natural alkaloid castanospermine to the development of the antiviral drug Celgosivir, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, synthesis, mechanism of action, and clinical evaluation.

Discovery of Castanospermine: A Promising Alkaloid from the Australian Chestnut

Castanospermine is a polyhydroxy indolizidine alkaloid first isolated in 1981 from the seeds of the Australian Moreton Bay Chestnut tree, Castanospermum australe.[1][2][3] This water-soluble compound can be isolated in large quantities through a straightforward purification process.[1] Early research into its biological activity revealed it to be a potent inhibitor of various glucosidase enzymes, including lysosomal α- and β-glucosidases.[1][4] This enzyme inhibition is the foundation of its antiviral properties, which have been observed in vitro and in mouse models against a range of viruses.[2]

The Synthesis of Celgosivir: Enhancing Potency and Cellular Uptake

While castanospermine demonstrated significant antiviral activity, its high polarity was identified as a potential limitation for cellular uptake.[5] To address this, the prodrug Celgosivir (6-O-butanoylcastanospermine) was developed.[6] Celgosivir is designed to be more readily absorbed in vivo and is then rapidly converted to its active form, castanospermine, by cellular esterases.[5][7][8] This modification has been shown to result in a more potent antiviral effect compared to the parent compound.[9][10]

Experimental Protocol: Synthesis of Celgosivir from Castanospermine

A common synthetic route for the preparation of Celgosivir from castanospermine involves a multi-step process of protection, acylation, and deprotection.

Materials:

-

Castanospermine

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid

-

Butyryl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Protection of Diol Groups: Castanospermine is first treated with acetone and 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the acetonide-protected intermediate, 1,8-O-isopropylidenyl-castanospermine. This step selectively protects the cis-diol functionalities, leaving the 6-hydroxyl group available for acylation.

-

Acylation: The protected castanospermine is dissolved in a suitable solvent such as pyridine or dichloromethane. Butyryl chloride is then added dropwise to the solution at a controlled temperature (e.g., 0°C) to facilitate the acylation of the 6-hydroxyl group. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of the Intermediate: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the acylated intermediate.

-

Deprotection: The protecting acetonide groups are removed by treating the acylated intermediate with an acidic solution, such as aqueous hydrochloric acid.

-

Final Purification: The final product, Celgosivir, is purified by recrystallization or column chromatography to yield a white to off-white solid.[8]

Mechanism of Action: Targeting Host Glycoprotein Processing

Celgosivir exerts its antiviral effect through a novel mechanism of action that targets a host cellular process rather than a viral enzyme.[7] After being converted to castanospermine, it acts as a potent inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[8][11] This enzyme is crucial for the initial steps of N-linked glycoprotein processing, a pathway that many enveloped viruses rely on for the correct folding and maturation of their envelope proteins.[7][10]

By inhibiting α-glucosidase I, castanospermine prevents the trimming of glucose residues from the N-linked oligosaccharides of viral glycoproteins.[10] This disruption leads to misfolded viral proteins, which are then targeted for degradation by the host cell's ER-associated degradation (ERAD) pathway.[10] The improper folding of viral envelope proteins can interfere with various stages of the viral life cycle, including virion assembly and entry into new host cells.[8][12] This host-directed mechanism of action suggests a broad spectrum of antiviral activity and a potentially higher barrier to the development of viral resistance.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the antiviral activity and clinical pharmacology of Celgosivir and castanospermine.

Table 1: In Vitro Antiviral Activity

| Compound | Virus | Assay | IC50 / EC50 | Reference |

| Celgosivir | Bovine Viral Diarrhoea Virus (BVDV) | In vitro assay | 1.27 µM | [9] |

| Celgosivir | BVDV | Plaque assay | 16 µM | [9] |

| Celgosivir | BVDV | Cytopathic effect assay | 47 µM | [9] |

| Celgosivir | Dengue Virus Type 2 (DENV2) | In vitro assay | 0.2 µM | [9] |

| Celgosivir | Dengue Virus Types 1, 3, 4 | In vitro assay | < 0.7 µM | [9] |

| Celgosivir | Human Immunodeficiency Virus (HIV-1) | In vitro assay | 2.0 ± 2.3 µM | [9] |

| Castanospermine | BVDV | Plaque inhibition assay | 110 µM | [5] |

| Castanospermine | BVDV | Cytopathic effect assay | 567 µM | [5] |

Table 2: Clinical Pharmacokinetics of Celgosivir in Dengue Patients (CELADEN Trial)

| Parameter | Value | Unit | Reference |

| Dosing Regimen | 400 mg loading, then 200 mg twice daily | - | [13][14] |

| Active Metabolite | Castanospermine | - | [13] |

| Mean Peak Concentration (Cmax) | 5727 | ng/mL | [13] |

| Mean Trough Concentration (Cmin) | 430 | ng/mL | [13] |

| Half-life (t1/2) | 2.5 (± 0.6) | hours | [13] |

Table 3: Overview of Selected Celgosivir Clinical Trials for Dengue Fever

| Trial Identifier | Phase | Status | Dosing Regimen | Key Finding | Reference |

| NCT01619969 (CELADEN) | 1b | Completed | 400 mg loading dose, 200 mg twice daily for 5 days | Safe and well-tolerated, but did not significantly reduce viral load or fever. | [7][13][14] |

| NCT02569827 | - | Ongoing (as of last update) | 150 mg every 6 hours for 5 days (20 doses total) | Revised dosing regimen to increase trough concentrations. | [11][15] |

Experimental Protocols

Isolation of Castanospermine from C. australe Seeds

This protocol is based on the description of the initial isolation.[5]

Materials:

-

Immature seeds of C. australe

-

75% Ethanol

-

Strongly acidic cation exchange resin (e.g., Dowex-50) in H+ form

-

Deionized water

-

Ammonium hydroxide solution

Procedure:

-

Extraction: Finely grind the immature seeds and extract them with 75% ethanol (e.g., 3 kg of seeds in 3 x 3 L of ethanol).

-

Filtration: Filter the extract to remove solid plant material.

-

Ion Exchange: Mix the filtrate with a strongly acidic cation exchange resin and stir overnight. Allow the resin to settle and decant the liquid.

-

Washing: Wash the resin extensively with deionized water until the washings are clear.

-

Elution: Pour the resin into a column and elute the bound alkaloids using an ammonium hydroxide solution.

-

Purification: The eluate containing castanospermine can be further purified by recrystallization or other chromatographic techniques to yield the pure compound.

Plaque Reduction Assay for Antiviral Activity

This is a generalized protocol for determining the antiviral efficacy of a compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero E6 cells for Dengue or SARS-CoV-2)

-

Virus stock of known titer

-

Serial dilutions of the test compound (e.g., Celgosivir)

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and allow them to grow to a confluent monolayer.

-

Infection: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques) for a set adsorption period (e.g., 1 hour).

-

Treatment: After adsorption, remove the virus inoculum and wash the cells. Add cell culture medium containing various concentrations of the test compound.

-

Overlay: Cover the cell monolayer with an overlay medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, thereby forming localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days), which depends on the virus and cell type.

-

Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

-

Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50.

Conclusion

The journey from the discovery of castanospermine in the seeds of the Castanospermum australe to the development and clinical evaluation of its prodrug, Celgosivir, represents a fascinating example of natural product-based drug discovery. Celgosivir's unique host-targeted mechanism of action, inhibiting α-glucosidase I and disrupting viral glycoprotein processing, holds promise for broad-spectrum antiviral activity. While initial clinical trials in dengue fever did not meet their primary endpoints, they established a good safety profile and provided valuable pharmacokinetic data that has informed subsequent studies with revised dosing regimens. Further research into Celgosivir and other iminosugar derivatives continues to be a promising avenue for the development of novel antiviral therapies against a range of challenging viral pathogens.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Castanospermine - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Celgosivir - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scispace.com [scispace.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pnas.org [pnas.org]

- 13. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Celgosivir: A Technical Whitepaper on the Inhibition of N-linked Oligosaccharide Processing and its Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir, an oral prodrug of castanospermine, is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked oligosaccharide processing pathway within the host's endoplasmic reticulum. By disrupting the normal trimming of glucose residues from nascent viral glycoproteins, Celgosivir leads to misfolded proteins, thereby impeding viral maturation and replication. This host-directed mechanism of action provides a broad-spectrum antiviral activity against a range of enveloped viruses, most notably Dengue virus (DENV) and Hepatitis C virus (HCV). This technical guide provides an in-depth overview of Celgosivir's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Introduction to Celgosivir and its Target: N-linked Glycosylation

Celgosivir (6-O-butanoyl castanospermine) is an iminosugar derived from the seeds of Castanospermum australe.[1] Following oral administration, it is rapidly converted to its active form, castanospermine.[2] Castanospermine mimics the transition state of the glucose substrate of α-glucosidase I, leading to the competitive inhibition of this host enzyme.[3][4]

N-linked glycosylation is a critical post-translational modification for many viral envelope glycoproteins. This process, occurring in the endoplasmic reticulum (ER), ensures the proper folding, stability, and function of these proteins, which are essential for viral entry, assembly, and egress. The pathway begins with the transfer of a large oligosaccharide precursor (Glc3Man9GlcNAc2) to nascent polypeptide chains. Subsequent trimming of the three terminal glucose residues by α-glucosidase I and II is a crucial quality control step, allowing the glycoprotein to interact with chaperones like calnexin and calreticulin for correct folding.[5][6][7][8]

By inhibiting α-glucosidase I, Celgosivir prevents the removal of the terminal glucose residue, leading to the accumulation of improperly folded viral glycoproteins in the ER.[3][4] This disruption of the calnexin/calreticulin cycle results in reduced viral infectivity and secretion.[4][9] For Dengue virus, this mechanism has been shown to cause misfolding and accumulation of the non-structural protein 1 (NS1).[10]

Quantitative Data on Celgosivir's Antiviral Activity

The antiviral efficacy of Celgosivir has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) against various viruses.

| Virus Target | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Dengue Virus (DENV-1, 3, 4) | Not Specified | Not Specified | < 0.7 µM (EC50) | [11] |

| Dengue Virus (DENV-2) | Not Specified | Not Specified | 0.2 µM (EC50) | [11] |

| Bovine Viral Diarrhoea Virus (BVDV) | In vitro assay | Not Specified | 1.27 µM (IC50) | [11] |

| Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | Not Specified | 16 µM (IC50) | [11] |

| Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | Not Specified | 47 µM (IC50) | [11] |

| Human Immunodeficiency Virus (HIV-1) | Not Specified | Not Specified | 2.0 ± 2.3 µM (IC50) | [11] |

| Human Immunodeficiency Virus (HIV) | Glycoprotein Processing Inhibition | HIV-infected cells | 20 µM (IC50) | [11] |

| Castanospermine (active form) | Glycoprotein Processing Inhibition | HIV-infected cells | 254 µM (IC50) | [11] |

Signaling Pathways and Experimental Workflows

N-linked Glycosylation Pathway and Celgosivir's Point of Inhibition

Caption: N-linked glycosylation pathway and the inhibitory action of Celgosivir on α-glucosidase I.

Experimental Workflow for Antiviral Activity Assessment

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. physiol.uzh.ch [physiol.uzh.ch]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Celgosivir Hydrochloride: A Technical Whitepaper on its Broad-Spectrum Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir hydrochloride, an oral prodrug of the natural iminosugar castanospermine, represents a significant example of a host-directed antiviral agent. Its mechanism, the inhibition of α-glucosidase I in the endoplasmic reticulum, interferes with the proper folding of viral glycoproteins, a critical step for the maturation of many enveloped viruses. This technical guide provides an in-depth review of Celgosivir's broad-spectrum antiviral activity, detailing its mechanism of action, summarizing preclinical in vitro and in vivo data, and discussing the outcomes of clinical trials. Furthermore, it outlines key experimental protocols for the evaluation of such antiviral compounds and provides visual representations of critical pathways and workflows.

Introduction

Celgosivir (6-O-butanoyl-castanospermine) is a derivative of castanospermine, an alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe. As a prodrug, Celgosivir is rapidly and efficiently converted to its active form, castanospermine, in vivo.[1][2] Unlike direct-acting antivirals that target viral enzymes, Celgosivir employs a host-directed mechanism by inhibiting the host enzyme α-glucosidase I.[3][4] This enzyme is crucial for the initial trimming steps of N-linked glycans on newly synthesized glycoproteins within the endoplasmic reticulum (ER).[1] Many enveloped viruses, including flaviviruses, retroviruses, and orthomyxoviruses, depend on this host pathway for the correct folding and function of their envelope proteins, making α-glucosidase I an attractive target for broad-spectrum antiviral therapy.[3]

Mechanism of Action

The antiviral activity of Celgosivir is rooted in its ability to disrupt the viral glycoprotein maturation process.

-

Inhibition of α-Glucosidase I: Following viral entry and protein synthesis, viral envelope glycoproteins are translocated into the host cell's ER, where they undergo N-linked glycosylation. The initial glycan precursor (Glc₃Man₉GlcNAc₂) is attached to the polypeptide chain. For proper folding, this glycan must be sequentially trimmed. α-glucosidase I is responsible for cleaving the terminal glucose residue.[3]

-

Disruption of Calnexin/Calreticulin Cycle: Celgosivir, in its active castanospermine form, inhibits α-glucosidase I. This prevents the removal of the terminal glucose, causing the glycoprotein to be trapped in the calnexin/calreticulin folding cycle, a quality control checkpoint in the ER.

-

Protein Misfolding and Degradation: The inability to proceed with proper glycan trimming leads to the accumulation of misfolded viral glycoproteins. These are often targeted for degradation by the ER-associated protein degradation (ERAD) pathway.

-

Inhibition of Virion Assembly and Egress: The consequence is a drastic reduction in the quantity of correctly folded envelope proteins available for incorporation into new viral particles. This impairs the assembly, maturation, and egress of progeny virions, resulting in the release of non-infectious or malformed viral particles and a significant reduction in viral titer.[5]

Preclinical Antiviral Activity

Celgosivir has demonstrated a broad spectrum of activity against numerous enveloped viruses in preclinical studies.

In Vitro Antiviral Efficacy

The potency of Celgosivir has been quantified against several viruses. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Virus Family | Virus | Assay Type | Cell Line / System | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| Flaviviridae | Dengue Virus (DENV-1) | - | - | < 0.7 | |

| Dengue Virus (DENV-2) | - | - | 0.2 | [6] | |

| Dengue Virus (DENV-3) | - | - | < 0.7 | [6] | |

| Dengue Virus (DENV-4) | - | - | < 0.7 | [6] | |

| Dengue Virus (DENV-2) | DENV Secretion | Primary Human Macrophages | 5.0 | [5] | |

| Bovine Viral Diarrhoea Virus (BVDV) | In Vitro Assay | - | 1.27 | [6] | |

| Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | - | 16 | [6] | |

| Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | - | 47 | [6] | |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | - | - | 2.0 ± 2.3 | [6] |

In Vivo Efficacy

The most extensive in vivo studies for Celgosivir have been conducted using the AG129 mouse model (deficient in type I and II interferon receptors) for Dengue virus infection.

| Animal Model | Virus Challenge | Dosing Regimen | Key Outcomes | Reference(s) |

| AG129 Mice | Lethal dose of mouse-adapted DENV | 50 mg/kg, twice daily (BID) for 5 days | Fully protected mice from lethal infection, even with treatment delayed up to 48h post-infection. | [7] |

| AG129 Mice | Lethal dose of mouse-adapted DENV | 10, 25, or 50 mg/kg BID vs. 100 mg/kg once daily | Twice-daily (BID) dosing was significantly more protective than a single daily dose, indicating the importance of maintaining a minimum trough concentration. | [7] |

| AG129 Mice | Antibody-enhanced DENV infection | 33.3 mg/kg, three times daily (t.i.d.) | Significantly reduced circulating viral RNA load as measured by qRT-PCR. | [8] |

Clinical Trials and Human Studies

The promising preclinical data, particularly for Dengue fever, led to human clinical trials.

-

Hepatitis C (HCV): In Phase II trials for chronic HCV infection, Celgosivir was not effective as a monotherapy. However, it demonstrated a synergistic effect when used in combination with pegylated interferon alfa-2b and ribavirin.[1][4]

-

Dengue Fever (CELADEN Trial): A Phase 1b, randomized, double-blind, placebo-controlled trial (NCT01619969) was conducted in Singapore to evaluate Celgosivir in patients with acute dengue fever.[9]

-

Dosing: Patients received a 400 mg loading dose followed by 200 mg every 12 hours for a total of nine doses.[9]

-

Outcome: The trial found that while Celgosivir was safe and well-tolerated, it did not achieve its primary endpoints of significantly reducing viral load or the duration of fever compared to the placebo group.[9]

-

Analysis: Subsequent pharmacokinetic analysis suggested that the trough concentrations of the active drug, castanospermine, may have been insufficient to exert a strong antiviral effect. This discrepancy between the effective doses in mouse models and the outcomes in humans highlighted the challenge of translating preclinical findings.[7]

-

-

Revised Dosing Trial: A subsequent trial (NCT02569827) was designed to evaluate a revised, more frequent dosing regimen (e.g., 150 mg every 6 hours) to achieve higher and more sustained trough concentrations of the drug.

Key Experimental Protocols

Evaluating the efficacy of a host-directed antiviral like Celgosivir involves a series of standardized virological assays.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying infectious virus particles and determining the efficacy of an antiviral compound.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero or BHK-21 cells) in 6-well or 12-well plates to form a confluent monolayer.

-

Virus & Compound Preparation: Prepare serial dilutions of this compound in culture medium. Mix each drug dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Include a "virus-only" control (no drug) and a "cell-only" control (no virus, no drug).

-

Infection: Remove the growth medium from the cell monolayers and inoculate the wells with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and add a semi-solid overlay medium (e.g., culture medium containing 1% methylcellulose or agarose). This restricts the spread of progeny virus to adjacent cells, ensuring that each infectious particle forms a discrete plaque.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 4-7 days for Dengue virus).[10]

-

Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye such as crystal violet. The living cells will stain, leaving the plaques (areas of cell death) as clear zones.

-

Calculation: Count the plaques in each well. The percent inhibition for each drug concentration is calculated relative to the "virus-only" control. The EC₅₀ value is determined as the drug concentration that reduces the number of plaques by 50%.[10]

Viral Load Quantification by RT-qPCR

This method quantifies the amount of viral RNA in a sample, providing a measure of viral load that does not depend on infectivity.

-

Sample Collection: Collect samples from the supernatant of infected cell cultures or serum from treated animal models at various time points post-infection.

-

RNA Extraction: Isolate total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's protocol.

-

Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using the generated cDNA. The reaction includes specific primers and a fluorescent probe that targets a conserved region of the viral genome. The qPCR instrument monitors the fluorescence signal in real-time, which is proportional to the amount of amplified DNA.

-

Quantification: A standard curve is generated using known quantities of a plasmid containing the target viral sequence. The viral RNA copy number in the experimental samples is then interpolated from this standard curve based on their quantification cycle (Cq) values.[2]

-

Analysis: Compare the viral load in Celgosivir-treated samples to that of untreated or placebo-treated controls to determine the reduction in viral replication.

Conclusion and Future Directions

This compound is a potent host-directed antiviral with a well-defined mechanism of action. It has demonstrated significant broad-spectrum activity in preclinical in vitro and in vivo models, particularly against flaviviruses like Dengue.[3] However, the translation of this efficacy to the clinical setting has been challenging, as evidenced by the CELADEN trial, which failed to meet its primary endpoints.[9] This highlights the critical importance of optimizing dosing regimens to maintain sufficient trough concentrations of the active drug.

Future research should focus on:

-

Optimized Dosing: Evaluating more frequent dosing schedules or extended-release formulations to improve the pharmacokinetic profile.

-

Combination Therapy: Exploring the synergistic potential of Celgosivir with direct-acting antivirals, which could create a high barrier to resistance and enhance efficacy.

-

Expanded Spectrum: Investigating the efficacy of Celgosivir against other emerging and re-emerging enveloped viruses that rely on the same host glycosylation pathway, such as Zika virus, Chikungunya virus, and influenza virus.[3][11]

By targeting a host dependency factor, Celgosivir remains a valuable compound in the antiviral research pipeline, offering a pathway that is less susceptible to the development of viral resistance. Continued investigation is warranted to unlock its full therapeutic potential.

References

- 1. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]

- 9. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avys.omu.edu.tr [avys.omu.edu.tr]

- 11. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]

Early research on Celgosivir for HIV and HCV treatment

An In-depth Technical Guide to the Early Research of Celgosivir for HIV and HCV Treatment

Introduction

Celgosivir (6-O-butanoyl-castanospermine) is an oral prodrug of castanospermine, a natural iminosugar analog.[1] Early research into Celgosivir focused on its potential as a broad-spectrum antiviral agent, with particular interest in its activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[1][2] Developed by MIGENIX Inc., Celgosivir operates through a host-directed mechanism, inhibiting the host enzyme α-glucosidase I.[1][3] This enzyme is crucial for the proper folding and maturation of viral envelope glycoproteins for many enveloped viruses.[1][4] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on Celgosivir for HIV and HCV, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action: Inhibition of Glycoprotein Processing

Celgosivir is rapidly converted in vivo to its active metabolite, castanospermine.[1][3] Castanospermine inhibits α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER) of the host cell.[5] This enzyme is responsible for the initial trimming of glucose residues from N-linked oligosaccharides on newly synthesized glycoproteins.[1] For enveloped viruses like HIV and HCV, the proper folding and function of their envelope glycoproteins are critically dependent on this processing pathway.

By inhibiting α-glucosidase I, Celgosivir leads to the accumulation of improperly folded viral glycoproteins, which are retained in the ER and targeted for degradation.[5][6] This disruption in glycoprotein maturation has several downstream antiviral effects, including the inhibition of virus-cell fusion, syncytium formation, and the assembly and release of new, infectious virions.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]

- 5. Portico [access.portico.org]

- 6. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Celgosivir Hydrochloride: In Vitro Antiviral Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir hydrochloride is a prodrug of castanospermine, which acts as a potent inhibitor of α-glucosidase I, a host-cell enzyme crucial for the processing of N-linked glycoproteins.[1][2][3] This mechanism of action, targeting a host factor, provides a broad spectrum of antiviral activity against numerous enveloped viruses that rely on this pathway for proper folding and maturation of their surface glycoproteins.[4][5] Celgosivir has demonstrated in vitro efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV-1), Dengue Virus (DENV), Hepatitis C Virus (HCV), and Bovine Viral Diarrhoea Virus (BVDV), a surrogate for HCV.[6][7]

These application notes provide detailed protocols for in vitro antiviral assays to evaluate the efficacy of this compound. The included methodologies for plaque reduction, cytopathic effect inhibition, and HCV replicon assays are foundational for researchers investigating the antiviral properties of Celgosivir and similar compounds.

Mechanism of Action: Inhibition of Glycoprotein Processing

Celgosivir exerts its antiviral effect by interrupting the maturation of viral envelope glycoproteins within the endoplasmic reticulum (ER) of the host cell.[5] As a prodrug, Celgosivir is rapidly converted to its active form, castanospermine.[1][2] Castanospermine then inhibits α-glucosidase I, the enzyme responsible for the initial trimming of glucose residues from newly synthesized N-linked glycans on viral glycoproteins.[5][8] This inhibition leads to misfolding of the viral glycoproteins, which can result in their retention in the ER, degradation, and the production of non-infectious viral particles.[5][9]

In Vitro Antiviral Activity of Celgosivir

The following table summarizes the reported in vitro antiviral activity of Celgosivir against various viruses.

| Virus | Assay Type | Cell Line | Endpoint | Value | Reference |

| HIV-1 | - | - | IC50 | 2.0 ± 2.3 µM | [6] |

| BVDV | - | - | IC50 | 1.27 µM | [6] |

| BVDV | Plaque Assay | - | IC50 | 16 µM | [6][7] |

| BVDV | Cytopathic Effect Assay | - | IC50 | 47 µM | [6][7] |

| Dengue Virus (DENV-2) | - | - | EC50 | 0.2 µM | [6][7] |

| Dengue Virus (DENV-1, 3, 4) | - | - | EC50 | < 0.7 µM | [6][7] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for Dengue Virus

This protocol is designed to determine the concentration of Celgosivir required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Susceptible host cells (e.g., Vero or Huh-7 cells)

-

Dengue virus stock (e.g., DENV-1, -2, -3, or -4)

-

This compound

-

Growth medium (e.g., DMEM supplemented with FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Semi-solid overlay medium (e.g., containing 1.5% carboxymethylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions of the compound in infection medium to achieve the desired final concentrations.

-

Virus-Compound Incubation: Mix a standardized amount of Dengue virus (to produce 50-100 plaques per well) with each dilution of Celgosivir. Include a virus-only control. Incubate the mixtures for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Gently remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 5-10 days, or until clear plaques are visible.

-

Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of Celgosivir to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

-

Host cells susceptible to the virus of interest (e.g., MDBK cells for BVDV)

-

Virus stock capable of inducing CPE

-

This compound

-

Growth and infection media

-

96-well plates

-

Cell viability staining reagent (e.g., Neutral Red or Crystal Violet)

-

Plate reader

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

-

Compound Addition: Prepare serial dilutions of Celgosivir in infection medium and add them to the designated wells. Include cell-only (no virus, no drug), virus-only (no drug), and drug toxicity controls (drug, no virus).

-

Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to the appropriate wells.

-

Incubation: Incubate the plates at 37°C with 5% CO2 until significant CPE (e.g., >80%) is observed in the virus control wells.[6]

-

Cell Viability Assessment:

-

Crystal Violet: Fix the cells with formalin and stain with crystal violet. After washing and drying, solubilize the stain and read the absorbance.

-

Neutral Red: Incubate the cells with Neutral Red solution, then extract the dye and read the absorbance.[10]

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. Determine the IC50 value using non-linear regression analysis. Concurrently, determine the 50% cytotoxic concentration (CC50) from the drug toxicity control wells.

HCV Replicon Assay

This cell-based assay utilizes a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) to quantify HCV RNA replication.

Materials:

-

Huh-7 cell line stably expressing an HCV subgenomic replicon (e.g., genotype 1b with a Renilla luciferase reporter).[2]

-

This compound

-

Growth medium (DMEM with 10% FBS and a selection antibiotic like G418)

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Plate the HCV replicon cells in 96-well plates.

-

Compound Treatment: Prepare serial dilutions of Celgosivir in growth medium and add them to the cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Reporter Gene Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of Celgosivir compared to the untreated control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using non-linear regression. A parallel cytotoxicity assay should be performed to determine the CC50.

Conclusion

This compound presents a compelling host-targeted antiviral strategy with a broad spectrum of activity. The detailed protocols provided herein for plaque reduction, cytopathic effect inhibition, and HCV replicon assays offer robust methods for the in vitro characterization of Celgosivir and other compounds with similar mechanisms of action. These assays are essential tools for researchers in the field of antiviral drug discovery and development.

References

- 1. pblassaysci.com [pblassaysci.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Celgosivir Hydrochloride Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir Hydrochloride is an oral prodrug of castanospermine and a potent inhibitor of α-glucosidase I, a key enzyme in the host's endoplasmic reticulum responsible for the initial trimming of N-linked glycans on glycoproteins.[1][2][3] By targeting this host enzyme, Celgosivir disrupts the proper folding and maturation of viral envelope glycoproteins, leading to the formation of non-infectious viral particles.[4] This host-directed mechanism gives Celgosivir broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV).[1][2][5] Its unique mode of action makes it a valuable tool for virology research and antiviral drug development.

This document provides a detailed protocol for the preparation, storage, and application of this compound solutions for in vitro cell culture experiments.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

| Property | Data | Citations |

| Synonyms | MBI-3253 HCl, MDL-28574 HCl, MX-3253 HCl | [6] |

| Molecular Weight | 295.76 g/mol | [7] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4][8] |

| Storage (Solid) | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep vial tightly sealed and dry. | [4] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [6][8] |

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

Celgosivir acts on the host cell's protein folding machinery within the endoplasmic reticulum (ER). It specifically inhibits α-glucosidase I, preventing the cleavage of terminal glucose residues from N-linked glycans on newly synthesized viral glycoproteins. This disruption prevents the proper folding and assembly of viral particles.

Caption: Celgosivir inhibits α-glucosidase I, disrupting glycoprotein folding and viral maturation.

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)[9]

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, pyrogen-free cell culture medium

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

-

Pre-analysis: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the powder.

-

Calculation: Determine the mass of Celgosivir HCl needed.

-

Molecular Weight (MW) = 295.76 g/mol

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mM * (1 mL / 1000 mL/L) * 295.76 g/mol * 1000 mg/g

-

Mass = 2.958 mg

-

-

Weighing: Carefully weigh out approximately 2.96 mg of Celgosivir HCl powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[6]

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[6][8]

-

Storage: Store the aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into a complete cell culture medium.

-

Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

-

Dilution Calculation: Determine the volume of stock solution needed for your final desired concentration. For example, to prepare 1 mL of a 10 µM working solution:

-

Use the formula: C1V1 = C2V2

-

(10 mM) * V1 = (10 µM) * (1 mL)

-

(10,000 µM) * V1 = (10 µM) * (1000 µL)

-

V1 = (10 * 1000) / 10,000 = 1 µL

-

-

Preparation: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down.

-

Final DMSO Concentration: Be mindful of the final DMSO concentration in your culture, as high levels can be toxic to cells. In the example above, the final concentration is 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

-

Sterilization: If preparing a large volume of working solution in an aqueous buffer, it is recommended to filter and sterilize it with a 0.22 µm filter before use.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Celgosivir | CAS#:121104-96-9 | Chemsrc [chemsrc.com]

- 4. medkoo.com [medkoo.com]

- 5. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy this compound | 141117-12-6 [smolecule.com]

- 8. glpbio.com [glpbio.com]

- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Celgosivir Hydrochloride in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir hydrochloride, a prodrug of castanospermine, is an inhibitor of α-glucosidase I and II, enzymes crucial for the proper folding of viral glycoproteins.[1][2][3] This mechanism of action confers broad-spectrum antiviral activity against several enveloped viruses, including all four serotypes of the dengue virus.[1][4] Preclinical animal studies, particularly in mouse models, have been instrumental in defining effective dosing regimens and schedules for Celgosivir, providing a rationale for its investigation in clinical trials.[1][4] These notes provide a comprehensive overview of the dosing regimens, experimental protocols, and the underlying signaling pathway of this compound derived from various animal studies.

Mechanism of Action

Celgosivir's antiviral activity stems from its role as a host-directed glycosylation inhibitor.[2] After administration, it is rapidly metabolized to its active form, castanospermine.[1][2] Castanospermine inhibits α-glucosidase I, a key enzyme in the endoplasmic reticulum responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins.[3][5] This inhibition disrupts the normal glycoprotein folding process, which relies on the calnexin/calreticulin cycle.[5] The resulting misfolded viral proteins are retained in the endoplasmic reticulum and targeted for degradation, leading to a reduction in the production of infectious viral particles.[5]

Signaling Pathway

References

- 1. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. scispace.com [scispace.com]

Application Notes and Protocols: Measuring IC50 and EC50 of Celgosivir for Flaviviruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated potent antiviral activity against a range of enveloped viruses, including flaviviruses.[1][2] Its mechanism of action involves the inhibition of N-linked glycoprotein processing in the host's endoplasmic reticulum, leading to misfolded viral envelope proteins and the disruption of proper viral assembly and secretion.[1][2] This unique host-targeting mechanism reduces the likelihood of the development of viral resistance.[1] These application notes provide a comprehensive overview of the methods used to determine the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of Celgosivir against various flaviviruses, along with relevant data and detailed experimental protocols.

Mechanism of Action of Celgosivir

Celgosivir targets the host cellular enzyme α-glucosidase I, which is crucial for the proper folding of viral glycoproteins.[2] By inhibiting this enzyme, Celgosivir disrupts the maturation of viral envelope proteins, such as the E and prM proteins of flaviviruses, as well as the non-structural protein 1 (NS1).[2][3][4] This disruption leads to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ultimately impairing the formation of infectious viral particles.[2]

References

- 1. medkoo.com [medkoo.com]

- 2. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Targets for the Treatment of Flavivirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Celgosivir Hydrochloride Solubility: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Celgosivir Hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common aqueous solutions?

A1: this compound exhibits significantly different solubility depending on the aqueous medium. It is highly soluble in phosphate-buffered saline (PBS) and has a predicted high solubility in water.

Data Summary: Solubility of this compound

| Solvent/Buffer | Reported Solubility | Molar Concentration (approx.) |

| Phosphate-Buffered Saline (PBS) | 100 mg/mL[1] | 338.11 mM |

| Water (H₂O) | 2 mg/mL | 6.76 mM |

| Water (H₂O) (Predicted) | 344.0 mg/mL[2] | 1163.0 mM |

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent due to its chemical structure. The predicted pKa for its strongest basic group is 8.19, and for its strongest acidic group is 12.93[3]. This suggests that this compound will be more soluble in acidic to neutral solutions where the amine group is protonated. As the pH increases above the basic pKa (8.19), the compound will become less protonated and may exhibit lower aqueous solubility.

Q3: Can I use co-solvents to dissolve this compound?

A3: Yes, co-solvents are frequently used to achieve higher concentrations of this compound, particularly for in vivo studies. Common co-solvents include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween-80[1].

Q4: What is the mechanism of action of Celgosivir?

A4: Celgosivir is a prodrug of castanospermine and acts as an inhibitor of α-glucosidase I and II, which are host enzymes located in the endoplasmic reticulum[4][5]. By inhibiting these enzymes, Celgosivir disrupts the normal processing of N-linked glycans on viral glycoproteins. This leads to misfolding of the viral proteins, which can subsequently inhibit viral assembly and release[5].

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.

-

Possible Cause 1: Buffer pH is too high.

-

Troubleshooting Step: Measure the pH of your buffer. If it is above 8, consider using a buffer with a lower pH. The protonated form of this compound, which is more prevalent at lower pH, is more water-soluble.

-

-

Possible Cause 2: The concentration is too high for the chosen solvent.

-

Troubleshooting Step: Refer to the solubility table above. If you are trying to achieve a concentration higher than the reported solubility in water, it may not be feasible without co-solvents. For high concentrations, PBS is a better choice than pure water.

-

-

Possible Cause 3: Insufficient mixing.

-

Troubleshooting Step: Ensure the solution is being mixed vigorously. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[1].

-